molecular formula C20H28 B1329849 Biadamantylidene CAS No. 30541-56-1

Biadamantylidene

Cat. No. B1329849
CAS RN: 30541-56-1
M. Wt: 268.4 g/mol
InChI Key: KRDXURLKZNAXAQ-UHFFFAOYSA-N
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Patent
US05124498

Procedure details

One (1) part of adamantanone was treated with 1.5 parts of TiCl3 and 4.5 parts Na. Titanium trichloride (2.314 grams, 15.0 mmol) was weighed into a 3-necked flask in an argon glove bag. The flask was cooled over ice, and 25 ml of dry 1,4-dioxane was added with stirring. Small (about 5 mm) chunks of Na metal were added (1.035 grams, 45.0 mmol). The mixture refluxed with stirring under an argon blanket for 45 minutes. No sodium particles were visible. The adamantanone (1.502 grams, 10.0 mmol) was added to the mixture and reflux was continued for 23 additional hours. After cooling, 50 ml of hexanes was added. The product mixture was filtered through Florisil and the filter cake was washed with additional hexanes. NMR analysis of the recovered product revealed essentially pure dimer, with neither unreacted ketone nor byproduct alcohol detected. The dimer, olefin, adamantylideneadamantane was produced in 97% yield.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TiCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.502 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
2.314 g
Type
catalyst
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=O)[CH2:8]2.[Na]>[Cl-].[Cl-].[Cl-].[Ti+3].O1CCOCC1>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[C:2]1[CH:3]3[CH2:9][CH:7]4[CH2:6][CH:5]([CH2:10][CH:1]1[CH2:8]4)[CH2:4]3)[CH2:8]2 |f:2.3.4.5,^1:11|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
TiCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
1.502 g
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Step Four
Name
hexanes
Quantity
50 mL
Type
solvent
Smiles
Step Five
Name
Quantity
2.314 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
Small (about 5 mm) chunks of Na metal were added (1.035 grams, 45.0 mmol)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture refluxed
STIRRING
Type
STIRRING
Details
with stirring under an argon blanket for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The product mixture was filtered through Florisil
WASH
Type
WASH
Details
the filter cake was washed with additional hexanes

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)=C2C3CC1CC(CC2C1)C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.